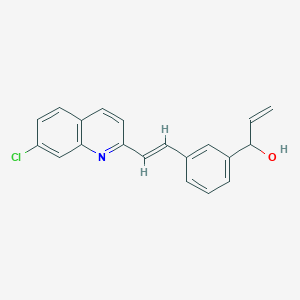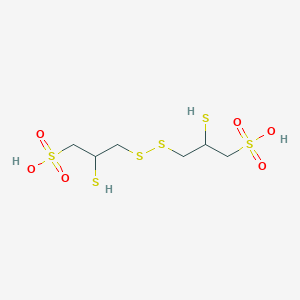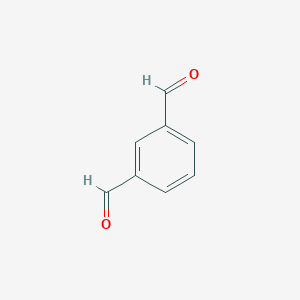
Escin
Descripción general
Descripción
Escin, also known as Aescin, is a mixture of saponins with anti-inflammatory, vasoconstrictor, and vasoprotective effects found in Aesculus hippocastanum (the horse chestnut). It is the main active component in horse chestnut and is responsible for most of its medicinal properties .
Molecular Structure Analysis
Escin’s molecular formula is C55H86O24 . It forms adsorption layers with high viscoelasticity and low gas permeability . The surfactant molecules are less submerged in water and adopt a more upright position when compared to the characteristics determined in previous simulations .Chemical Reactions Analysis
Escin molecules segregate into well-ordered domains and spontaneously form wrinkled layers. The same specific interactions (H-bonds, dipole–dipole attraction, and intermediate strong attraction) define the complex internal structure and the undulations of the layers .Physical And Chemical Properties Analysis
Escin has a molecular weight of 1131.26 and is a solid at room temperature . It is soluble in DMSO at a concentration of 66 mg/mL .Aplicaciones Científicas De Investigación
Phytochemical, Ethanomedicinal and Pharmacological Applications
Escin is a vital phyto-constituent of Aesculus hippocastanum (Horse chestnut), a valuable tree native to South East Europe . It’s used in phytomedicine for the prevention and treatment of diverse disorders such as venous congestion in leg ulcers, bruises, arthritis, rheumatism, and phlebitis . Escin is the chief bioactive compound in these extracts .
Hepatoprotective Role
Research has shown that escin has a hepatoprotective role in carbon tetrachloride (CCl4) induced hepatotoxicity in rats. It effectively decreases the elevated marker enzymes like ALT, AST, ALP, and GSH by inhibiting oxidative and nitrosative stress .
Anti-Cancer Properties
Clinical research has shown that escin may reduce thyroid cancer cells. It significantly reduced the serum levels of TSH, TgAb, Tg, and calcitonin while prolonging the progression-free survival (PFS) and overall survival (OS) at the dose of 0.6 mg/kg/day intravenously for patients .
Anti-Inflammatory and Anti-Oedematous Effects
Escin was initially proven to manifest potent anti-inflammatory and anti-oedematous effects . This makes it a valuable natural product in the treatment of various diseases.
Synergistic Effects with Other Drugs
Recent studies have demonstrated escin’s efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability. This broadens their apoptotic, anti-metastasis, and anti-angiogenetic effects .
Role in Treatment of COVID-19 Related Lung Injury
There is ongoing research into the potential role of escin in treating severe acute lung injury related to COVID-19 .
Use in Formulation of Escinosomes
Escin is being explored for its potential to be converted into a vesicle bilayer-forming component. The hyaluronidase inhibition activity of escin was evaluated after its formulation in escinosomes .
Mecanismo De Acción
Target of Action
Escin, also known as beta-Escin, is a mixture of triterpene saponins extracted from the horse chestnut seeds (Aesculus hippocastanum L.) . The primary targets of Escin are endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a crucial role in vascular homeostasis .
Mode of Action
Escin interacts with its targets, the endothelial cells, through a wide range of mechanisms . It induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions . Additionally, it induces the release of prostaglandin F 2α . This interaction with its targets leads to changes in the cells, including increased cholesterol synthesis and a marked fall in actin cytoskeleton integrity .
Biochemical Pathways
Escin affects several biochemical pathways. It induces endothelial nitric oxide synthesis, which is a crucial mediator of vasodilation in blood vessels . It also influences the prostaglandin pathway by inducing the release of prostaglandin F 2α . These affected pathways and their downstream effects contribute to Escin’s therapeutic properties, including its anti-inflammatory, anti-edematous, and venotonic effects .
Pharmacokinetics
In animal models, about 13–16% of an oral dose of Escin is absorbed, with a maximum plasma concentration achieved about 4 hours after administration . About two-thirds of the absorbed Escin is subsequently excreted via bile . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of Escin, influencing its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of Escin’s action are significant. In endothelial cells, Escin potently induces cholesterol synthesis, which is rapidly followed by a marked fall in actin cytoskeleton integrity . These changes result in diminished responses to TNF-α stimulation, including reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .
Action Environment
These may include the patient’s overall health status, the presence of other medications, and individual variations in drug metabolism
Safety and Hazards
Direcciones Futuras
Escin has shown potential in the treatment and post-treatment of various cancers. Its efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability has been demonstrated . Future research involving Escin for medical and pharmaceutical applications as well as for basic research is anticipated .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4S,6bS,8R,9R)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26?,27-,28-,29?,30?,31-,32?,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43?,44+,47+,48-,49-,51?,52-,53?,54-,55?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNVHPCVMSNXNP-YSYFQUGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1[C@@H](C2([C@@H](C[C@@]3(C(=CCC4C3(CCC5C4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1131.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Escin | |
CAS RN |
6805-41-0, 11072-93-8 | |
| Record name | Escin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-Escin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



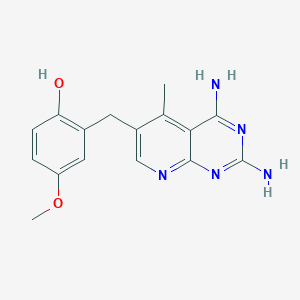
![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)



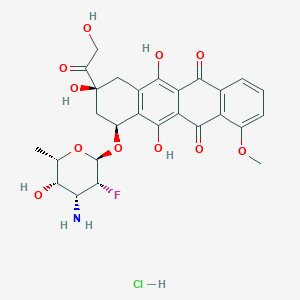

![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
